molecular formula C17H16N2O4S2 B2986359 N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide CAS No. 896282-29-4

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide

Cat. No.: B2986359
CAS No.: 896282-29-4
M. Wt: 376.45
InChI Key: WTBVQHKHFCBOJD-UHFFFAOYSA-N
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Description

N-(6-Ethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide is a benzothiazole derivative featuring a 6-ethoxy substitution on the benzothiazole ring and a 3-methanesulfonylbenzamide group at position 2. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the fused aromatic ring system, known for their diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties . The 6-ethoxy group likely modulates electronic and steric effects, while the 3-methanesulfonyl substituent on the benzamide moiety introduces a polar, electron-withdrawing group that may enhance solubility and target binding through hydrogen-bonding interactions.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S2/c1-3-23-12-7-8-14-15(10-12)24-17(18-14)19-16(20)11-5-4-6-13(9-11)25(2,21)22/h4-10H,3H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBVQHKHFCBOJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide typically involves multi-step organic reactions. One common approach is to start with the benzothiazole core, which can be synthesized through the cyclization of 2-aminothiophenol with ethyl bromoacetate. The ethoxy group is introduced via an ethylation reaction using ethyl iodide in the presence of a base such as potassium carbonate.

The methanesulfonylbenzamide moiety can be synthesized separately by reacting 3-aminobenzamide with methanesulfonyl chloride under basic conditions. The final step involves coupling the benzothiazole derivative with the methanesulfonylbenzamide intermediate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques like recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), potentially reducing the sulfonyl group to a sulfide.

    Substitution: The benzothiazole ring can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents such as bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Bromine (Br2), nitric acid (HNO3)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide has been explored for various scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of novel organic materials and catalysts.

    Biology: It has been studied for its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

    Medicine: Research has focused on its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and infections.

    Industry: The compound is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The methanesulfonyl group can enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to the modulation of biochemical pathways involved in inflammation, pain, and microbial growth.

Comparison with Similar Compounds

Key Observations:

  • Methanesulfonyl (-SO₂CH₃) in the target compound is more polar than trifluoromethyl (-CF₃) in Example 1 , which could improve aqueous solubility and hydrogen-bonding capacity compared to lipophilic -CF₃ groups.
  • Biological Activity Trends: BTC-j (6-methoxy) exhibited potent activity against E. coli (MIC 3.125 µg/ml), suggesting that electron-donating groups at position 6 enhance antimicrobial efficacy . The ethoxy group in the target compound may offer similar benefits with improved metabolic stability due to reduced oxidation susceptibility compared to methoxy.

Physicochemical and Crystallographic Comparisons

  • Solubility and Bioavailability: The methanesulfonyl group in the target compound enhances polarity compared to non-polar substituents like trifluoromethyl (-CF₃) or thioether linkages (e.g., 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]pentanoic acid in ). This may improve solubility but reduce membrane permeability. Crystal lattice parameters for N-(1,3-benzothiazol-2-yl)benzamide analogs () reveal that fluorinated derivatives (e.g., 2-BTFBA) exhibit smaller unit cell volumes (1195.61 ų vs.

Mechanistic and Docking Insights

  • Antimicrobial Targets :

    • Benzothiazole derivatives like BTC-j and BTC-r inhibit DNA gyrase (PDB: 3G75), a key bacterial enzyme . Molecular docking studies indicate that substituents at position 6 (e.g., methoxy, ethoxy) and the benzamide moiety influence binding affinity to the gyrase ATP-binding pocket.
    • The methanesulfonyl group in the target compound may mimic sulfonamide inhibitors, disrupting folate synthesis or enzyme active sites .
  • Receptor Binding: Analogs with trifluoromethyl groups () show affinity for cannabinoid receptors (CB1/CB2), suggesting that electronic effects of substituents modulate receptor interactions . The target compound’s -SO₂CH₃ group, being bulkier than -CF₃, may sterically hinder receptor binding but enhance selectivity for bacterial targets.

Biological Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide is a compound that belongs to the benzothiazole family, which has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzothiazole moiety fused with a methanesulfonyl group and an ethoxy substituent. Its structural formula can be represented as follows:

C13H14N2O3S\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}_3\text{S}

1. Anticancer Activity

Benzothiazole derivatives, including this compound, have shown promising anticancer properties. Research indicates that compounds within this class can inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Benzothiazole Derivatives

CompoundCancer TypeIC50 (µM)Mechanism of Action
Compound ALung Cancer5.0Apoptosis induction
Compound BBreast Cancer4.2Cell cycle arrest
This compoundColon CancerTBDTBD

2. Neuroprotective Effects

Studies have highlighted the neuroprotective capabilities of benzothiazole derivatives against neurodegenerative diseases such as Alzheimer's. The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), which is crucial for maintaining cognitive function.

In vivo studies demonstrated that this compound significantly improved memory retention in scopolamine-induced dementia models.

Case Study: Neuroprotection in SH-SY5Y Cells
In a recent study, the compound was tested on SH-SY5Y neuroblastoma cells exposed to oxidative stress (H₂O₂). Results indicated a significant increase in cell viability when treated with the compound compared to control groups.

Table 2: Neuroprotective Effects on Cell Viability

Treatment Concentration (µM)Cell Viability (%)
Control30
570
1085

The biological activity of this compound can be attributed to several mechanisms:

  • AChE Inhibition : The compound effectively inhibits AChE activity, leading to increased levels of acetylcholine in synaptic clefts and enhancing cholinergic transmission.
  • Metal Chelation : Benzothiazole derivatives exhibit metal chelation properties, which are beneficial in reducing metal-induced oxidative stress—a factor in neurodegenerative diseases.
  • Antioxidant Activity : The compound demonstrates significant antioxidant properties, scavenging free radicals and reducing oxidative damage in neuronal cells.

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